1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine
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Overview
Description
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antifungal and antibacterial properties.
Pyrazolo[1,5-a]pyrimidine: Exhibits antiviral and antitumor activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine: Used in the treatment of cardiovascular disorders.
Uniqueness
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine stands out due to its unique combination of a triazolopyrimidine core with a piperazine ring. This structure imparts distinct biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H22N6 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5,6-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H22N6/c1-13-6-4-5-7-16(13)22-8-10-23(11-9-22)17-14(2)15(3)21-18-19-12-20-24(17)18/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
ILLAHRHSWNCUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C |
Origin of Product |
United States |
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